molecular formula C17H36ClNO2 B013622 Lauroylcholine chloride CAS No. 25234-60-0

Lauroylcholine chloride

Cat. No. B013622
CAS RN: 25234-60-0
M. Wt: 321.9 g/mol
InChI Key: BBJUKVPDIPYNBS-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of compounds related to Lauroylcholine chloride involves esterification and quaternization reactions. A study detailed the synthesis of N,N,N-3-Ethyl-2-Hydroxy-3-Lauroyloxy Propyl Triethyl Ammonium Chloride (CELA) using lauric acid, epichlorohydrin, and triethylamine as main starting materials. Optimal conditions for esterification were identified, achieving a lauric acid-2-hydroxy-3-chlorine-propyl ester yield rate of 98.7%. The quaternization process followed, with specific conditions leading to a purified product with a 95.0% active mass fraction, identified by FT-IR and showing significant properties like a low critical micelle concentration and effective surface tension reduction (Ren Hong-kai, 2011).

Molecular Structure Analysis

Investigations into lauroylcholine chloride's molecular structure have revealed insights into its interactions with various systems. For example, its use in probing Photosystem II structure and function indicated that it can uncouple detectable O2 evolution from apparent S-state transitions, suggesting modifications in photosynthetic water-splitting mechanisms (T. Wydrzynski, B. J. Huggins, P. Jursinic, 1985).

Chemical Reactions and Properties

Lauroylcholine chloride's reactivity under different conditions has been explored, showing its potential inhibitory effect and biotransformation under methanogenic conditions. It was found that lauroylcholine chloride can be transformed into methane, carbon dioxide, and ammonia by a mixed methanogenic culture, highlighting its environmental impact and potential for bioprocessing in waste management (M. Watson, U. Tezel, S. Pavlostathis, 2012).

Physical Properties Analysis

The physical properties of lauroylcholine chloride derivatives, such as laurdan, have been studied, showing their utility as probes for lipid systems. Investigations into laurdan's excitation properties across different lipid environments revealed its sensitivity to the lipid chemical environment and its interaction with ester phospholipids, providing insights into membrane dynamics and structure (Luis A. Bagatoll, T. Parasassi, G. Fidelio, E. Gratton, 1999).

Chemical Properties Analysis

The chemical properties of lauroylcholine chloride, particularly its interaction with surfactants, have been explored to understand its behavior in aqueous mixtures. Studies on the interaction between sodium N-lauroylsarcosinate and N-alkylpyridinium chloride surfactants demonstrated the formation of thermodynamically stable unilamellar vesicles, highlighting the surfactant's role in spontaneous vesicle formation and potential applications in drug delivery (Sampad Ghosh, J. Dey, 2011).

Scientific Research Applications

  • Studying Phospholipid Vesicles : It is used to ascertain the coexistence of separate phase domains and their dynamic properties in phospholipid vesicles composed of different mole ratios of dilauroyl- and dipalmitoyl-phosphatidylcholine (Parasassi, Ravagnan, Rusch, & Gratton, 1993).

  • Bio-Organic Thin Film Transistor Memory : LCC, as a surfactant, enhances the performance of DNA-based bio-organic thin film transistor memory, improving on-current and overall device performance (Liang et al., 2012; Liang et al., 2013).

  • Topical Drug Delivery : As a penetration enhancer, LCC is used in novel cationic liposome nanocarriers for topical drug delivery (Carboni et al., 2013).

  • Treating Hyperpigmentation : It is incorporated in vesicle formulations loaded with 3-hydroxycoumarin for topical applications, targeting tyrosinase activity in conditions like melasma and age spots (Schlich et al., 2018).

  • Transdermal Drug Delivery : Lauroylcholine enhances the transdermal delivery of drugs across hairless mouse skin, including compounds like 17 beta-estradiol and nitroglycerin (Loftsson, Somogyi, & Bodor, 1989).

  • Pharmaceutical and Cosmetic Applications : A novel vesicle-based gel composed of monoolein and lauroylcholine chloride is suitable for application in pharmaceutical and cosmetic fields, given its physicochemical and rheological properties (Angelico et al., 2013).

  • Anaesthesia : It's used as a synthetic relaxant in anesthetic practices to cause somatic neuro-muscular block (Johnstone, 1955).

  • Biodegradation Enhancement : LCC enhances the biodegradation of oil in sandy sediments, improving hydrocarbon degradation rates (Mortazavi et al., 2013).

  • Acetylcholinesterase Activity Assay : LCC is used in a ratiometric fluorescence assay for acetylcholinesterase activity and inhibitor screening (He et al., 2018).

properties

IUPAC Name

2-dodecanoyloxyethyl(trimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-17(19)20-16-15-18(2,3)4;/h5-16H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJUKVPDIPYNBS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50948084
Record name 2-(Dodecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lauroylcholine chloride

CAS RN

25234-60-0
Record name Lauroylcholine chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25234-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Lauroyloxyethyltrimethylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025234600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Dodecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-lauroyloxyethyltrimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.481
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
G Ananyev, T Wydrzynski, G Renger… - Biochimica et Biophysica …, 1992 - Elsevier
… -active donor side of Photosystem II upon inhibition of evolution with lauroylcholine chloride … Upon treatment of PS-11-enriched membrane flagmcnfs with lauroylcholine chloride (LCC) …
T Wydrzynski, BJ Huggins, PA Jursinic - Biochimica et Biophysica Acta …, 1985 - Elsevier
Recently we have introduced the use of choline / fatty acid derived compounds, in particular lauroylcholine chloride (LCC), to probe selectively Photosystem II (PS II) structure and …
DL Burcham, BA Aungst, M Hussain… - Pharmaceutical …, 1995 - hero.epa.gov
… lauroylcholine chloride … lauroylcholine chloride study in dogs produced mean Cmax values of 0.15, 0.41 and 0.41 for the control, palmitoylcarnitine chloride, and lauroylcholine chloride…
Number of citations: 25 hero.epa.gov
MK Watson, U Tezel, SG Pavlostathis - Water research, 2012 - Elsevier
… Lauroylcholine chloride inhibited methanogenesis above 50 mg/L as a result of lauric acid accumulation. ► Acetylcholine and lauroylcholine were abiotically hydrolyzed to choline and …
R Angelico, M Carboni, S Lampis, J Schmidt, Y Talmon… - Soft Matter, 2013 - pubs.rsc.org
… The present paper deals with the preparation and characterization of an innovative vesicle-based gel composed of monoolein and lauroylcholine chloride. A number of vesicular …
Number of citations: 34 0-pubs-rsc-org.brum.beds.ac.uk
S Murgia, AM Falchi, M Mano, S Lampis… - The Journal of …, 2010 - ACS Publications
… (NPs), obtained through fragmentation of bulk liquid crystalline phases, and stabilized by two different emulsifiers, namely, Pluronic F127 (PF127) and lauroylcholine chloride (LCh), are …
Number of citations: 116 0-pubs-acs-org.brum.beds.ac.uk
M Carboni, AM Falchi, S Lampis… - Advanced …, 2013 - Wiley Online Library
… Such a nanostructure is formulated by combining two penetration enhancers, namely monoolein and lauroylcholine chloride,33, 34 while diclofenac was added as a model hydrophobic …
N Kobayashi, L Liang, Y Mitsumura, T Yukimoto… - Journal of Korean …, 2012 - jksist.or.kr
… DNA–Lau was prepared by adding 10 mmol/L of DNA (concentration of the phosphate group) aqueous solution into 10 mmol/L of the lauroylcholine chloride aqueous solution, and then …
Number of citations: 4 jksist.or.kr
L Liang, T Yukimoto, S Uemura… - … and Applications VI, 2013 - spiedigitallibrary.org
… DNA–Lau was prepared by adding 10 mmol/L of DNA (concentration of the phosphate group) aqueous solution into 10 mmol/L of the lauroylcholine chloride aqueous solution, and then …
Number of citations: 3 www.spiedigitallibrary.org
L Liang, T Yukimoto, S Uemura… - … , and Applications V, 2012 - spiedigitallibrary.org
… DNA–Lau was prepared by adding 10 mmol/L of DNA (concentration of the phosphate group) aqueous solution into 10 mmol/L of the lauroylcholine chloride aqueous solution, and then …
Number of citations: 1 www.spiedigitallibrary.org

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